molecular formula C12H20O6 B14374013 Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate CAS No. 89630-94-4

Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate

Cat. No.: B14374013
CAS No.: 89630-94-4
M. Wt: 260.28 g/mol
InChI Key: ZRBORIKUVJWAQC-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond into a single bond, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-4,4-dimethoxyhept-2-enoate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the presence of the methoxy groups, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both acetyloxy and methoxy groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

89630-94-4

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 5-acetyloxy-4,4-dimethoxyhept-2-enoate

InChI

InChI=1S/C12H20O6/c1-6-10(18-9(2)13)12(16-4,17-5)8-7-11(14)15-3/h7-8,10H,6H2,1-5H3

InChI Key

ZRBORIKUVJWAQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C=CC(=O)OC)(OC)OC)OC(=O)C

Origin of Product

United States

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